1,6-Hexamethylene bis-methacrylamide
Description
Contextualization within Bis-Methacrylamide and Related Crosslinking Monomer Chemistry
1,6-Hexamethylene bis-methacrylamide belongs to the broader class of bis-methacrylamide monomers, which are characterized by two methacrylamide (B166291) moieties. These are structurally analogous to the more common bis-acrylamide and dimethacrylate crosslinkers. A key distinguishing feature of methacrylamides compared to their methacrylate (B99206) counterparts is the presence of an amide linkage (-C(O)-NH-) instead of an ester linkage (-C(O)-O-). This substitution is chemically significant, as amide bonds are generally more resistant to hydrolysis, particularly in acidic or basic environments, than ester bonds. This enhanced hydrolytic stability makes bis-methacrylamide crosslinkers, including the hexamethylene variant, desirable for applications where long-term material integrity in aqueous environments is critical, such as in biomedical devices and dental restorative materials. mdpi.comguidechem.com
The structure of the bridging unit between the two functional groups is a critical determinant of the final polymer's properties. Crosslinkers are often categorized by the nature of this spacer. For instance, N,N'-methylenebisacrylamide (MBAA), a widely used crosslinker, has a very short, single-carbon methylene (B1212753) bridge, resulting in a relatively rigid and tightly crosslinked polymer network. rsc.orgmdpi.com In contrast, this compound possesses a longer, flexible aliphatic chain. This flexibility allows for greater conformational freedom in the resulting polymer network, which can influence properties such as elasticity, swelling behavior, and toughness. rsc.orgmdpi.com The choice of crosslinker, therefore, represents a critical design parameter for tailoring the macroscopic properties of a polymer network. mdpi.com
Significance as a Divalent Crosslinking Agent in Polymeric Materials
As a divalent (or bifunctional) monomer, this compound has two polymerizable groups. During free-radical polymerization, each of these groups can react with and become incorporated into a growing polymer chain. When both ends of the monomer are incorporated into different chains, it forms a covalent bond, or crosslink, between them. This process transforms a collection of linear or branched polymer chains into a single, continuous three-dimensional network. rsc.org
The formation of this 3D network is fundamental to the properties of many functional materials, such as hydrogels and thermosets. The characteristics of the network are directly influenced by the structure and concentration of the crosslinking agent. mdpi.com The significance of this compound lies in the specific attributes conferred by its hexamethylene bridge:
Flexibility and Mobility: The six-carbon chain introduces significant flexibility between crosslink points, which can lower the glass transition temperature (Tg) and Young's modulus of the material, leading to softer and more elastic polymers compared to those made with shorter, rigid crosslinkers. rsc.org
Crosslink Density: The length of the crosslinker influences the molecular weight between crosslinks (Mc). Longer crosslinkers like this compound generally lead to a higher Mc at the same molar concentration, resulting in a less densely crosslinked network. This can increase the material's ability to swell (in the case of hydrogels) and its fracture toughness. rsc.org
Hydrophobicity: The aliphatic hexamethylene chain adds a degree of hydrophobicity to the crosslink, which can modulate the water absorption properties of hydrogels and the compatibility of the monomer with other components in a resin formulation.
These features make it a valuable tool for scientists aiming to create polymer networks with a precisely controlled balance of mechanical strength, flexibility, and environmental stability. mdpi.com
Historical Development and Evolution of Research in Hexamethylene-Bridged Monomers
The historical development of specific crosslinking monomers like this compound is not extensively documented in dedicated historical accounts but can be understood as part of the broader evolution of polymer science. The field of synthetic polymers surged in the early to mid-20th century, with initial research focusing on the synthesis of linear thermoplastics. The concept of crosslinking to create thermosets and robust elastomers soon followed, with early work utilizing simple, short-chain crosslinkers.
The development of hydrogels, notably with the invention of poly(2-hydroxyethyl methacrylate) (pHEMA) for contact lenses in 1960, marked a significant milestone that spurred research into a wider variety of monomers and crosslinkers suitable for biomedical applications. alfa-chemistry.com This created a demand for crosslinkers that offered better biocompatibility and stability.
The evolution towards longer, more flexible bridging units like the hexamethylene group arose from the need to fine-tune material properties. Researchers sought to move beyond the rigid networks formed by first-generation crosslinkers to create materials with enhanced toughness and elasticity. The synthesis of bis(methacrylamide)s with varying alkane chain lengths is a logical progression in this line of inquiry, allowing for systematic studies of structure-property relationships in polymer networks. mdpi.com The interest in hexamethylene-bridged monomers, both in acrylate (B77674) and acrylamide (B121943) families, is driven by this ongoing quest to rationally design polymers with tailored performance characteristics for advanced applications.
Scope of Academic Inquiry into this compound Systems
Academic research involving this compound and related long-chain, flexible crosslinkers generally falls into several key areas:
Fundamental Polymer Network Studies: This compound serves as a model crosslinker to investigate fundamental relationships between network architecture and macroscopic properties. By systematically varying the concentration of this crosslinker, researchers can study its impact on crosslink density, swelling kinetics, viscoelasticity, and failure mechanics in materials like hydrogels. rsc.orgmdpi.com
Development of Advanced Hydrogels: In the field of "smart" or stimuli-responsive hydrogels, the properties of the crosslinker are critical. Research explores how flexible crosslinkers can influence the swelling/deswelling response of hydrogels to external stimuli such as temperature or pH.
Biomaterials and Dental Composites: Due to the hydrolytic stability of the amide bond, a primary area of investigation for bis-methacrylamides is in the formulation of dental resins and other biomedical polymers. mdpi.comguidechem.com Academic inquiry focuses on how monomers like this compound can improve the durability and service life of these materials compared to traditional, ester-containing formulations. mdpi.com
Synthesis and Characterization: Research is also directed at the synthesis of novel bis-methacrylamide monomers and the characterization of their polymerization kinetics. Studies may compare the reactivity of different bis-methacrylamides in copolymerization reactions to understand how the spacer group affects the polymerization process. mdpi.com
While specific studies focusing exclusively on this compound are not abundant, the principles governing its behavior are actively investigated through studies on analogous long-chain and hydrolytically stable crosslinkers.
Data Tables
Table 1: Physicochemical Properties of this compound
This interactive table summarizes key identifiers and calculated properties for the compound.
| Property | Value | Source |
| IUPAC Name | 2-methyl-N-[6-(2-methylprop-2-enoylamino)hexyl]prop-2-enamide | chemicalbook.com |
| CAS Number | 16069-15-1 | chemicalbook.com |
| Molecular Formula | C₁₄H₂₄N₂O₂ | guidechem.comchemicalbook.com |
| Molecular Weight | 252.35 g/mol | chemicalbook.com |
| Hydrogen Bond Donor Count | 2 | guidechem.comchemicalbook.com |
| Hydrogen Bond Acceptor Count | 2 | guidechem.com |
| Rotatable Bond Count | 9 | guidechem.comchemicalbook.com |
| Topological Polar Surface Area | 58.2 Ų | guidechem.comchemicalbook.com |
| Complexity | 290 | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-[6-(2-methylprop-2-enoylamino)hexyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-11(2)13(17)15-9-7-5-6-8-10-16-14(18)12(3)4/h1,3,5-10H2,2,4H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKWKURHPIBUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCNC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936368 | |
| Record name | N,N'-(Hexane-1,6-diyl)bis(2-methylprop-2-enimidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16069-15-1 | |
| Record name | N,N′-1,6-Hexanediylbis[2-methyl-2-propenamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16069-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-(1,6-Hexanediyl)bismethacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016069151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-(Hexane-1,6-diyl)bis(2-methylprop-2-enimidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(1,6-hexanediyl)bismethacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
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Polymerization Mechanisms and Network Architectures Utilizing 1,6 Hexamethylene Bis Methacrylamide
Fundamental Polymerization Kinetics and Thermodynamics in Bis-Methacrylamide Systems
The polymerization behavior of bis-methacrylamides is fundamentally governed by the reactivity of their vinyl groups and the nature of the spacer separating them. The study of their kinetics and thermodynamics provides essential insights into polymer network formation.
Thermal radical polymerization of bis-methacrylamides can be investigated using techniques like Modulated Differential Scanning Calorimetry (MDSC). scielo.brresearchgate.net This method allows for the determination of kinetic parameters, such as the activation energy (Ea) of the polymerization reaction. scielo.br In a study of structurally similar bis-methacrylamides, the polymerization kinetics were analyzed at various heating rates (e.g., 1, 2, 3, and 5 °C min⁻¹). scielo.brresearchgate.net The maximum temperature peak from the non-reversible heat flow curve at each rate is used to calculate the activation energy, often employing the Kissinger methodology. scielo.br
For a series of bis-methacrylamides, thermal polymerization was observed as an exothermic event in DSC analysis. scielo.br However, it is noteworthy that not all structures readily undergo thermal polymerization. For instance, N-disubstituted methacrylamides can exhibit low reactivity in radical homopolymerization due to steric hindrance from the substituents on the amide group. scielo.br
The chemical structure of the monomer, particularly the spacer group between the two methacrylamide (B166291) functionalities, significantly impacts the energetics of polymerization. scielo.br The flexibility and electronic nature of this spacer can either facilitate or hinder the polymerization process, which is reflected in the activation energy (Ea). scielo.br
A comparative study of different bis-methacrylamide monomers revealed a range of activation energies. scielo.brresearchgate.net For example, monomers with more flexible, longer alkyl chains tend to have lower activation energies, favoring the polymerization reaction. scielo.br Conversely, a shorter, more rigid spacer can result in a higher activation energy. The presence of a phenyl ring in the spacer can make the double bond more electron-deficient, rendering it more susceptible to polymerization and thus lowering the activation energy. scielo.br
The table below, derived from data on analogous compounds, illustrates the effect of the spacer structure on the activation energy of thermal polymerization. scielo.brresearchgate.net
| Monomer | Spacer Group | Activation Energy (Ea) (kJ mol⁻¹) |
|---|---|---|
| N,N'-(butane-1,4-diyl)-bis(2-methacrylamide) | -(CH₂)₄- | -182.7 |
| N,N'-(octane-1,8-diyl-)bis(2-methylacrylamide) | -(CH₂)₈- | -165.8 |
| N,N'-(1,4-phenylene)-bis(2-methylacrylamide) | -C₆H₄- | -156.7 |
Based on these findings, it can be inferred that 1,6-Hexamethylene bis-methacrylamide, with its flexible six-carbon aliphatic chain, would exhibit favorable polymerization energetics, likely with an activation energy falling between that of the butane (B89635) and octane (B31449) analogs.
Advanced Polymer Network Formation Strategies with this compound
This compound serves as a crosslinking agent in the synthesis of hydrogels. ijcce.ac.irresearchgate.nettandfonline.com Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. mdpi.com The bis-methacrylamide, possessing two polymerizable vinyl groups, acts as a bridge, covalently linking different polyacrylamide chains together. mit.edubio-rad.com This crosslinking is essential for the formation of the network structure, which transforms the initial aqueous solution of monomers into an elastic gel at a distinct "gel point". mit.edu The concentration and chemical nature of the crosslinker, such as this compound, are critical parameters that control the properties of the resulting hydrogel, including its porosity, swelling capacity, and mechanical strength. mdpi.comresearchgate.net
Free radical polymerization is a common and versatile method for fabricating hydrogels using monomers like acrylamide (B121943) and crosslinkers like this compound. ijcce.ac.irbio-rad.comresearchgate.net The process is initiated by a free-radical generating system. bio-rad.com A widely used chemical initiator is ammonium (B1175870) persulfate (APS), which generates sulfate (B86663) free radicals upon thermal decomposition or through a redox reaction. bio-rad.comresearchgate.net
Redox-initiated polymerization is a highly efficient method for synthesizing hydrogels under mild, often ambient, temperature conditions. researchgate.net This technique utilizes a redox couple, which consists of an oxidizing agent and a reducing agent, to generate the initiating free radicals. mit.eduresearchgate.net A classic and widely used redox pair for acrylamide-based hydrogel synthesis is ammonium persulfate (APS) as the oxidant and N,N,N',N'-tetramethylethylenediamine (TEMED) as the reducing agent (accelerator). mit.edubio-rad.comresearchgate.netresearchgate.net
TEMED accelerates the rate of free radical formation from persulfate. bio-rad.com These radicals then initiate the polymerization of acrylamide and the crosslinking with this compound in the same manner as described for other free radical systems. bio-rad.comresearchgate.net The use of a redox couple allows for rapid polymerization and gelation at room temperature, which is advantageous for encapsulating sensitive materials. researchgate.net Another example of a redox system used for initiating the polymerization of acrylamide with a bis-acrylamide crosslinker involves a cerium(IV)-based couple in an acidic aqueous medium. expresspolymlett.com
Interpenetrating Polymer Network (IPN) Formation and Properties
Interpenetrating Polymer Networks (IPNs) consist of two or more independent polymer networks that are topologically interlocked on a molecular scale but not covalently bonded to each other. instras.com The synthesis of an IPN typically involves the formation of one network, which is then swollen with the monomers of the second network, followed by in-situ polymerization and crosslinking. nih.gov this compound can be utilized as a crosslinker for one or both networks in such a system.
For instance, a first network of poly(methacrylic acid) could be formed and subsequently swollen with a solution containing acrylamide as the monomer and this compound as the crosslinker. rsc.org Polymerization of the second network within the first results in a full IPN. The resulting IPN's properties, such as swelling behavior and mechanical strength, are often enhanced compared to the individual networks due to the permanent entanglements. researchgate.net The properties can be tailored by varying the composition and crosslink density of the constituent networks. nih.gov
The mechanical properties of IPN hydrogels are significantly influenced by the composition and crosslinking of the networks. As illustrated in the table below, which is based on data from similar polyacrylamide-based IPN systems, changes in network composition can lead to substantial variations in mechanical performance.
Table 1: Influence of Network Composition on Mechanical Properties of IPN Hydrogels
| First Network | Second Network | Compressive Modulus (kPa) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|---|
| Poly(acrylamide) | Poly(N-isopropylacrylamide) | ~10 | - | - |
| Chitosan | Poly(N-isopropylacrylamide) | 0.6 - 3.37 MPa | - | - |
| Poly(vinyl alcohol) | Poly(acrylamide) | - | 0.54 | >1000 |
This table is illustrative, based on data from various acrylamide and IPN hydrogel systems to show representative mechanical property ranges.
Design of Dually Crosslinked and Dual-Network Polymer Systems
Dually crosslinked systems involve a single polymer network that contains two different types of crosslinks, which can be, for example, a combination of covalent and physical (e.g., ionic) crosslinks. rsc.orgnih.gov This approach can create materials with unique properties, such as self-healing and enhanced toughness. rsc.org In a dual-network (DN) hydrogel, a specific type of IPN, a highly crosslinked, rigid first network is interpenetrated by a loosely crosslinked, ductile second network. nih.govsemanticscholar.org This architecture is known to produce materials with exceptionally high mechanical strength and toughness.
In a dual-network hydrogel, a brittle, highly crosslinked first network could be synthesized using a high concentration of this compound. nih.gov This network is then swollen with monomers for a second network, which is subsequently polymerized with a very low concentration of the same or a different crosslinker. The resulting DN hydrogel can exhibit remarkable fracture toughness due to the sacrificial breaking of the first network, which dissipates energy and prevents catastrophic failure. nih.gov
Reactive Electrospinning and Post-Spinning Crosslinking Techniques for Fibrous Networks
Reactive electrospinning is a technique used to produce crosslinked polymer nanofibers directly during the spinning process (in-situ) or through a subsequent treatment (post-spinning). nih.govacs.org This method enhances the mechanical properties and solvent resistance of the electrospun mats. nih.gov
In a system utilizing this compound, a polymer containing reactive methacrylate (B99206) side groups would be dissolved along with the crosslinker and a photoinitiator. nih.govutwente.nl During the electrospinning process, the solution jet is exposed to UV radiation, which initiates the polymerization of the methacrylate groups with the bis-methacrylamide crosslinker, forming a crosslinked fiber network as it is deposited on the collector. nih.gov This in-situ crosslinking helps to maintain the fibrous morphology and insolubility of the resulting mat. nih.gov
Alternatively, post-spinning crosslinking can be performed. In this approach, nanofibers are first electrospun from a polymer solution containing this compound. The resulting non-crosslinked mat is then subjected to a treatment, such as heat or UV irradiation (if a photoinitiator is included), to induce the crosslinking reaction. utwente.nl This two-step process allows for the fabrication of the mat followed by a separate step to stabilize its structure. nih.gov The degree of crosslinking can be controlled by adjusting the duration and intensity of the post-spinning treatment. nih.gov
Fabrication of Surface-Attached Polymer Networks
Surface-attached polymer networks are thin polymer films that are both internally crosslinked and covalently bonded to a substrate. This dual attachment provides excellent stability and prevents delamination, even when the film is swollen in a good solvent.
To fabricate such a network using this compound, a substrate surface would first be functionalized with initiator molecules, for example, through silanization. A solution containing a primary monomer (e.g., a methacrylamide), this compound as the crosslinker, and an initiator is then applied to the surface. Polymerization is initiated, often by heat or UV light, causing the growth of polymer chains from the surface-bound initiators. The simultaneous reaction with the bis-methacrylamide crosslinker results in the formation of a crosslinked network that is covalently attached to the substrate. The thickness and crosslink density of the resulting film can be controlled by the reaction time and the concentration of the crosslinker in the initial solution.
Hyperbranched Polymer Synthesis and Subsequent Gelation Processes
Hyperbranched polymers are highly branched, three-dimensional macromolecules synthesized in a one-pot reaction. rsc.org They possess a high density of terminal functional groups and unique rheological properties, such as low viscosity, compared to their linear analogues. nih.gov The synthesis of hyperbranched polymers from divinyl monomers like this compound is challenging due to the high tendency for gelation at low monomer conversions. rsc.org
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to synthesize soluble hyperbranched structures by copolymerizing a monovinyl monomer with a divinyl crosslinker like this compound. rsc.org By carefully controlling the reaction conditions, such as the ratio of monomer to crosslinker and the concentration of the RAFT agent, the formation of a crosslinked gel can be delayed until high monomer conversion is reached. acs.org This allows for the formation of highly branched, yet still soluble, polymer chains.
The gelation process occurs when these hyperbranched polymers, which contain numerous unreacted pendant vinyl groups, are subjected to conditions that promote further crosslinking. This can be achieved by increasing the temperature or adding more initiator, leading to the formation of a macroscopic network gel. The point of gelation is critically dependent on the molecular weight and the degree of branching of the precursor hyperbranched polymer.
Table 2: Properties of Hyperbranched Poly(methacrylamide) Derivatives
| Polymerization Method | Monomers | Molecular Weight (g/mol) | Polydispersity Index (PDI) | Degree of Branching |
|---|---|---|---|---|
| RAFT SCVP | N-(2-hydroxypropyl) methacrylamide, Chain Transfer Monomer | High | Controlled | Controlled |
| Radical Polymerization | Asymmetrical Divinyl Monomer | Increases with conversion | Broad | Increases with conversion |
| Addition-Fragmentation Chain Transfer | Ethylene glycol dimethacrylate | Increases with conversion | Broad | High |
SCVP: Self-condensing vinyl polymerization. This table presents data for similar hyperbranched systems to illustrate typical properties.
Thiol-Acrylate Click Chemistry for Controlled Network Formation
While the prompt specifies "thiol-acrylate" chemistry, it is important to note that this compound contains methacrylate groups, which have different reactivity compared to acrylates in thiol-ene reactions. The thiol-Michael addition, a type of "click" reaction, involves the base- or nucleophile-catalyzed addition of a thiol to an electron-deficient alkene, such as an acrylate (B77674) or methacrylate. usm.edu This reaction is highly efficient and proceeds under mild conditions, making it suitable for forming well-defined polymer networks. nih.gov
To form a network using this compound via a thiol-Michael addition, it would be reacted with a multifunctional thiol monomer in the presence of a suitable catalyst. The methacrylate groups on the bis-methacrylamide act as the Michael acceptors for the thiol groups. The reaction proceeds via a step-growth mechanism, leading to a highly uniform network structure. acs.org The stoichiometry between the thiol and methacrylate functional groups is critical for controlling the network properties. An off-stoichiometric ratio can be used to introduce specific terminal functional groups into the network. While the reaction is generally more rapid with acrylates, it can be effectively carried out with methacrylates to form controlled polymer networks. nih.gov
Strategies for Control of Polymer Architecture and Crosslink Density
Controlling the polymer architecture and crosslink density is crucial for tailoring the macroscopic properties of the final material, such as its mechanical strength, swelling behavior, and permeability. researchgate.netherts.ac.uk When using this compound as a crosslinker, several strategies can be employed.
The most direct method to control crosslink density is by varying the molar ratio of the crosslinker to the primary monomer in the polymerization feed. ekb.eg A higher concentration of this compound will result in a more densely crosslinked network, leading to a stiffer material with a lower equilibrium swelling ratio. rsc.org
The choice of polymerization technique also plays a significant role. Controlled radical polymerization methods like RAFT allow for the synthesis of polymers with predetermined molecular weights and narrow distributions, which can influence the final network structure. rsc.org For example, by controlling the primary chain length between crosslinks, the mechanical properties of the network can be finely tuned.
Furthermore, the reaction conditions, such as monomer concentration, initiator concentration, and temperature, can affect the kinetics of polymerization and the final network architecture. For instance, polymerization at higher monomer concentrations can lead to the earlier onset of gelation and a more heterogeneous network structure. By carefully manipulating these parameters, a wide range of polymer networks with tailored properties can be fabricated using this compound.
Impact of Crosslinker Concentration on Resulting Network Topology and Density
The concentration of this compound is a primary determinant of the final polymer network's architecture and physical properties. As a crosslinking agent, its role is to form junctions between polymer chains, and the quantity used directly dictates the frequency of these junctions. This frequency, known as the crosslink density, is a fundamental parameter governing the network's topology.
An increase in the concentration of the crosslinker leads to a higher crosslink density. researchgate.netmdpi.com This results in a more tightly bound and rigid network structure. Macroscopically, this change manifests in several key properties:
Network Topology: At low concentrations, the crosslinker creates a loose network with large spaces, or mesh sizes, between junction points. The polymer chains have significant freedom of movement. As the concentration increases, the mesh size shrinks, resulting in a more constrained and compact topology. mdpi.com This creates a denser and more homogeneous network structure.
Swelling Behavior: The ability of a polymer network, particularly a hydrogel, to absorb a solvent and swell is inversely proportional to its crosslink density. A higher concentration of this compound will result in a network that swells less, as the tightly linked chains are less able to expand to accommodate solvent molecules. researchgate.netmdpi.com
Mechanical Properties: The mechanical integrity of the polymer network is significantly enhanced by a higher crosslinker concentration. Properties such as tensile strength and storage modulus (a measure of stiffness) increase with higher crosslink density because the greater number of covalent links allows the material to better resist deformation. mdpi.comnih.govacs.org
The following interactive table illustrates the general, expected trends in network properties as the concentration of a crosslinker like this compound is increased, based on established principles of polymer science.
| Relative Crosslinker Conc. | Crosslink Density | Avg. Mesh Size | Equilibrium Swelling | Mechanical Strength | Porosity |
|---|---|---|---|---|---|
| Low | Low | Large | High | Low | High |
| Medium-Low | Medium-Low | Medium-Large | Medium-High | Medium-Low | Medium-High |
| Medium | Medium | Medium | Medium | Medium | Medium |
| Medium-High | Medium-High | Medium-Small | Medium-Low | Medium-High | Medium-Low |
| High | High | Small | Low | High | Low |
Relationship Between Monomer Composition and Macromolecular Topology
Key factors related to monomer composition include:
Monomer Functionality and Structure: The structure of the comonomer dictates the properties of the polymer backbone. For example, copolymerizing with a rigid, bulky monomer would result in a different network topology than copolymerizing with a flexible, linear monomer. A study on dimethacrylate networks showed that incorporating a more flexible comonomer, triethylene glycol dimethacrylate (TEGDMA), with a more rigid one, bisphenol A diglycidyl dimethacrylate (BisGMA), altered the network's free volume and density. researchgate.net Similarly, using a hydrophilic comonomer will result in a network that can absorb water (a hydrogel), while a hydrophobic comonomer will produce a non-swelling, organophilic network.
The following interactive table illustrates how varying the composition of a hypothetical comonomer (from flexible/hydrophilic to rigid/hydrophobic) alongside a constant concentration of this compound could influence the final network properties.
| Comonomer Type | Resulting Network Flexibility | Water Swelling Capacity | Glass Transition Temp. (Tg) | Free Volume |
|---|---|---|---|---|
| Highly Flexible & Hydrophilic | High | High | Low | Low |
| Semi-Flexible & Hydrophilic | Medium | Medium | Medium-Low | Medium |
| Semi-Rigid & Hydrophobic | Low | Low | Medium-High | Medium |
| Highly Rigid & Hydrophobic | Very Low | Very Low | High | High |
Structure Property Relationships in 1,6 Hexamethylene Bis Methacrylamide Derived Materials
Correlating Crosslink Density with Material Response and Performance
An increase in the concentration of 1,6-Hexamethylene bis-methacrylamide leads to a higher crosslink density. This, in turn, generally results in a more rigid material with enhanced stiffness and a higher modulus. researchgate.net However, exceeding an optimal concentration can have detrimental effects on the material's mechanical properties. nih.gov For instance, excessively high crosslink densities can lead to increased brittleness and a reduction in tensile strength and impact resistance. mdpi.com The relationship between crosslink density and mechanical performance is not always linear and is influenced by the specific polymer system and the conditions of polymerization.
The molecular weight between crosslinks (Mc,a) is inversely proportional to the crosslink density and plays a fundamental role in the mechanical response of the polymer network. rsc.org Materials with a low Mc,a (high crosslink density) tend to exhibit brittle failure modes, whereas those with a high Mc,a (low crosslink density) are more likely to fail in a ductile manner. rsc.org The transition from ductile to brittle failure is a key performance characteristic that can be controlled by adjusting the concentration of this compound. This allows for the precise tuning of material properties to suit specific applications.
Research on various crosslinked polymer systems has demonstrated these principles. For example, in poly(methyl methacrylate) (PMMA) resins, increasing the crosslinker concentration beyond a certain point can lead to a decrease in flexural strength and elastic modulus. mdpi.com Similarly, in polyacrylamide gels, the stiffness and pore size can be systematically tuned by varying the concentration of the bis-acrylamide crosslinker. researchgate.net These findings underscore the importance of optimizing the crosslink density to achieve the desired balance of material properties.
Influence of Polymer Network Structure on Macroscopic and Microscopic Properties
The incorporation of this compound as a crosslinking agent establishes a defined polymer network structure that profoundly influences both the macroscopic and microscopic properties of the final material. The length and flexibility of the hexamethylene spacer in the crosslinker, combined with the reactivity of the terminal methacrylamide (B166291) groups, contribute to the unique architecture of the network. This architecture governs a wide range of material characteristics, from its mechanical strength to its interaction with solvents.
Modulation of Mechanical Properties through Network Design and Crosslinking
The mechanical properties of materials crosslinked with this compound, such as elastic modulus, tensile strength, and impact resistance, are directly modulated by the network design. A higher degree of crosslinking generally leads to the formation of a stiffer material with an increased elastic modulus. nih.gov However, this often comes at the cost of reduced toughness and elongation at break, as the restricted chain mobility in a densely crosslinked network can lead to brittle fracture. rsc.org
The choice of monomers copolymerized with this compound also plays a crucial role in determining the final mechanical properties. By selecting monomers with different functionalities and chain lengths, it is possible to create polymer networks with tailored mechanical responses. For example, the incorporation of flexible, long-chain monomers can enhance the elasticity and toughness of the material, while the use of rigid, aromatic monomers can increase its strength and stiffness.
The following table illustrates the general effect of increasing crosslinker concentration on the mechanical properties of a polymer network.
| Crosslinker Concentration | Elastic Modulus | Tensile Strength | Impact Resistance | Brittleness |
| Low | Lower | Higher | Higher | Lower |
| High | Higher | Lower | Lower | Higher |
Swelling Behavior and Hydrophilicity of Crosslinked Systems
The three-dimensional network formed by this compound imparts hydrogel properties to hydrophilic polymer systems, allowing them to absorb and retain significant amounts of water or biological fluids without dissolving. itu.edu.tr The swelling behavior of these crosslinked systems is intrinsically linked to the crosslink density. A higher crosslink density results in a more constrained network, which restricts the expansion of the polymer chains and thus reduces the equilibrium swelling ratio. semanticscholar.org
The type of crosslinker can also significantly influence the degree of swelling. For instance, a crosslinker with additional hydrophilic groups, such as hydroxyl groups, can lead to a higher degree of swelling compared to a less hydrophilic one. nih.gov
The relationship between crosslink density and swelling behavior is summarized in the table below.
| Crosslink Density | Network Constraint | Equilibrium Swelling Ratio |
| Low | Low | High |
| High | High | Low |
Control over Microstructure, Porosity, and Pore Diameter
The polymerization of monomers in the presence of a crosslinker like this compound can lead to the formation of porous structures. The crosslink density is a key parameter for controlling the microstructure, porosity, and average pore diameter of the resulting polymer matrix. Generally, an increase in the concentration of the crosslinking agent leads to a decrease in the average pore size. researchgate.net
This is because a higher crosslink density results in a more tightly woven network with smaller interstitial spaces. The formation of pores is also influenced by the polymerization conditions, such as the solvent used and the temperature. In some cases, phase separation during polymerization can lead to the formation of a heterogeneous network with distinct porous regions. Gels with high concentrations of crosslinker (e.g., >4%) can become turbid and opaque due to phase separation and the formation of large clusters. researchgate.net
The ability to control the pore size is crucial for applications such as filtration membranes, scaffolds for tissue engineering, and matrices for chromatography, where the pore structure dictates the material's performance.
Microphase Separation Phenomena in Segmented Copolymers
In segmented copolymers, where blocks of chemically dissimilar polymers are joined together, the incompatibility between the blocks can drive a process known as microphase separation. chemrxiv.org This phenomenon leads to the self-assembly of the different blocks into ordered nanoscopic domains, such as lamellae, cylinders, or spheres. mdpi.com The introduction of a crosslinker like this compound into such a system can influence this phase separation behavior.
If the crosslinker is selectively reactive with one of the blocks, it can reinforce that phase, potentially altering the morphology and the order-disorder transition temperature. Conversely, if the crosslinker reacts with both phases, it can create a more complex, interconnected network that may frustrate or modify the microphase separation process. The length of the hexamethylene spacer in this compound can also play a role in the final morphology by influencing the spatial arrangement of the crosslinks. The thermodynamic driving force for microphase separation is governed by the Flory-Huggins interaction parameter (χ) between the blocks and the total degree of polymerization (N). youtube.com Crosslinking can affect the entropic and enthalpic contributions to the free energy of the system, thereby shifting the phase boundaries.
Thermal Stability and Degradation Profiles of this compound Crosslinked Polymers
The introduction of crosslinks using this compound can significantly enhance the thermal stability of a polymer. The three-dimensional network structure restricts the mobility of the polymer chains, which can increase the energy required to initiate thermal degradation. Crosslinked polymers generally exhibit higher decomposition temperatures compared to their linear counterparts. researchgate.netnist.gov
Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of polymers. For crosslinked systems, TGA curves often show a delay in the onset of weight loss to higher temperatures. The presence of the crosslinks can also alter the degradation mechanism. For example, in polymers like poly(methyl methacrylate), which typically depolymerize to the monomer, crosslinking can promote char formation at the expense of combustible gas evolution, thereby increasing fire resistance. nist.govnist.gov
The degradation profile of a polymer crosslinked with this compound will depend on the thermal stability of the main polymer chains as well as the stability of the crosslinks themselves. The amide linkages in the crosslinker may have different degradation pathways compared to the backbone polymer. The degradation can be a complex process involving multiple steps, which may be resolvable in derivative thermogravimetric (DTG) curves.
Studies on related systems, such as interpenetrating polymer networks (IPNs), have shown that interchain interactions within the crosslinked structure can improve thermal stability, leading to degradation at higher temperatures compared to the individual component homopolymers. researchgate.net However, the degradation of polyacrylamide gels under thermal conditions in an aqueous solution has been shown to potentially release small amounts of acrylamide (B121943), originating from pendant unsaturated groups of the crosslinker in the gel network. researchgate.net It is important to note that linear polyacrylamide itself is generally stable in hot aqueous solutions, with hydrolysis of the side-chain amide groups being the primary reaction observed. researchgate.net
Mechanistic Understanding of Thermal and Radiative Degradation in Polymer Networks
Thermal Degradation:
The thermal degradation of polymers can proceed through various mechanisms, including chain scission, depolymerization, and the elimination of side groups. For polyacrylamide-based networks, a key process during thermal degradation is the hydrolysis of the side-chain amide groups to form carboxylic acid groups, especially in an aqueous environment at elevated temperatures. While linear polyacrylamide is reported to be stable in hot aqueous solutions up to 95°C without releasing detectable acrylamide, the crosslinked nature of networks derived from bis-methacrylamides introduces additional complexities. researchgate.net
The presence of crosslinks can significantly alter the degradation pathway. For instance, in chemically cross-linked poly(methyl methacrylate) (PMMA), the network structure was found to induce char formation upon burning, a phenomenon not observed in its linear counterpart. nist.gov This suggests that the crosslinked structure can promote reactions that lead to a more carbonaceous residue. The thermal degradation of these networks often involves a free-radical process, where initiation occurs through the dissociation of C-C bonds, followed by depropagation via β-scission to release monomeric and oligomeric fragments. nist.govmdpi.com The activation energy for the thermal polymerization of bis(methacrylamide)s, which is indicative of their thermal reactivity, has been shown to vary with the chemical structure of the monomer. For example, N,N'-(butane-1,4-diyl)-bis(2-methacrylamide) and N,N'-(octane-1,8-diyl-)bis(2-methylacrylamide) exhibit different activation energies for thermal polymerization, highlighting the influence of the alkyl chain length on thermal behavior. scielo.br
Radiative Degradation:
Radiative degradation, induced by high-energy radiation such as UV or gamma rays, also proceeds via free-radical mechanisms. The interaction of radiation with the polymer can lead to the formation of radicals, which can then initiate chain scission or further crosslinking, depending on the polymer structure and the presence of oxygen. For linear polyacrylamides, UV irradiation has been shown to cause chain scission, leading to a decrease in viscosity and the release of small amounts of acrylamide. researchgate.net
In more complex networks, hydroxyl radicals (•OH) generated in aqueous environments can play a significant role in degradation. These highly reactive species can abstract hydrogen atoms from the polymer backbone, initiating a single-electron transfer process that significantly lowers the energy barrier for C-C bond dissociation in the main chain from approximately 90 kcal/mol to around 20 kcal/mol. nih.govacs.org This can lead to a cascade of bond breakages along the polymer backbone. nih.gov The specific site of radical attack (at the chain end or in the middle) can determine whether degradation occurs primarily along the main chain or involves side chains as well. nih.govacs.org The synergistic effect of light and acid has also been explored in pyrenylsilicon-crosslinked polyacrylamide networks, where the cleavage of crosslinks is accelerated under simultaneous exposure, leading to material degradation. nih.gov
Table 1: Influence of Initiator on Acrylamide Release from Linear Polyacrylamide under UV Irradiation
| Initiator System | Maximum Acrylamide Released (ppm of repeat monomer units) | Time to Reach Maximum (hours) |
|---|---|---|
| APS (thermally initiated) | ~48 | ~120 |
| Redox (APS/TEMED) | ~25 | ~100 |
| H₂O₂ | ~15 | ~150 |
This table is based on data presented in Caulfield, M. J., et al. (2003). Polymer, 44(5), 1331-1337, illustrating that the type of initiator used in polymerization can affect the subsequent photostability of the polymer. researchgate.net
Hydrolytic Stability and Degradation Pathways of Polymerized Systems
The hydrolytic stability of polymer networks is critical for applications in aqueous environments. Materials derived from this compound are noted for the robust nature of the amide linkage within their structure.
The amide bond is generally more resistant to hydrolysis than the ester bond found in corresponding methacrylate-based polymers, particularly under acidic and neutral conditions. nih.govmdpi.com Studies comparing the hydrolytic stability of methacrylamides and methacrylates have demonstrated the superior stability of the amide group. For example, N-methacryloyl glycine, a methacrylamide derivative, showed greater hydrolytic stability than 2-hydroxyethyl methacrylate (B99206) (HEMA) in an acidic aqueous solution. nih.gov This enhanced stability is attributed to the electronic nature of the amide bond, which makes it less susceptible to nucleophilic attack by water.
Long-term studies on polymethacrylamides have confirmed their high stability. For instance, poly(sulfobetaine methacrylamide) showed no signs of degradation of the amide bond after one year of storage in solutions ranging from 1 M HCl to 1 M NaOH. mdpi.com This remarkable stability is ascribed to a steric shielding effect within the polymer structure. In contrast, the corresponding monomers can undergo slow to very fast hydrolysis depending on the pH. mdpi.com
In the context of crosslinked networks, the degradation of N,N'-methylenebisacrylamide (a common bis-amide crosslinker) in highly alkaline media (1 M KOH) has been observed to occur, albeit slowly, leading to the eventual liquefaction of the hydrogel. nih.gov This suggests that while methacrylamide-based networks are generally stable, they can be susceptible to hydrolysis under extreme pH conditions. The degradation pathway in this case involves the hydrolysis of the amide bonds of the crosslinker.
Table 2: Long-Term Hydrolytic Stability of Polymethacrylamides in Various Aqueous Media
| Polymer | Medium | Duration | Observed Degradation of Amide/Ester Bond |
|---|---|---|---|
| Poly(sulfobetaine methacrylamide) | PBS | 1 year | None |
| Poly(sulfobetaine methacrylamide) | 1 M HCl | 1 year | None |
| Poly(sulfobetaine methacrylamide) | pH 10 buffer | 1 year | None |
| Poly(sulfobetaine methacrylamide) | 1 M NaOH | 1 year | None |
| Polymethacrylates | PBS | 1 year | None |
| Polymethacrylates | 1 M HCl | 1 year | None |
| Polymethacrylates | pH 10 buffer | 1 year | None |
This table is based on findings from Welsch, N., et al. (2019). Polymers, 11(10), 1598, which highlight the exceptional hydrolytic stability of polymethacrylamides compared to their constituent monomers. mdpi.com
Enzymatic Depolymerization Mechanisms in Bio-based Materials
The enzymatic degradation of polymers is a key consideration for biomedical applications. This process is highly specific and depends on the presence of enzymes capable of catalyzing the cleavage of bonds within the polymer backbone or its crosslinks.
For materials derived from this compound, the primary sites for potential enzymatic attack are the amide linkages. However, amide bonds are generally more resistant to enzymatic hydrolysis than ester bonds. While various enzymes, such as lipases and esterases, are known to degrade polyesters, their activity towards polyamides is significantly lower. chemrxiv.org The enzymatic hydrolysis of polymers like poly(ε-caprolactone) (PCL) is well-documented and proceeds via surface erosion, where enzymes act on the ester bonds at the polymer-water interface. chemrxiv.org
In the context of methacrylamide-based polymers, the inherent resistance of the amide bond to enzymatic cleavage suggests that these materials would exhibit slow degradation rates in biological environments. The depolymerization of poly(2-hydroxypropyl methacrylamide)-based hydrogels has been studied, but this typically requires elevated temperatures (e.g., 90 °C) and the presence of an initiator, indicating that spontaneous enzymatic depolymerization under physiological conditions is unlikely to be a significant degradation pathway. researchgate.net
Table 3: Comparative Susceptibility of Polymer Linkages to Degradation
| Linkage Type | Relative Hydrolytic Stability | Relative Enzymatic Susceptibility | Primary Degrading Enzymes |
|---|---|---|---|
| Ester | Lower | Higher | Esterases, Lipases |
| Amide (in Methacrylamide) | Higher | Lower | Proteases (generally low activity on synthetic polyamides) |
Advanced Characterization Techniques for 1,6 Hexamethylene Bis Methacrylamide Polymers and Networks
Spectroscopic Analysis for Polymer Structure and Conversion
Spectroscopic methods are fundamental in confirming the chemical structure of the synthesized monomer and the resulting polymer, as well as in monitoring the conversion of monomer to polymer during the crosslinking reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of the 1,6-Hexamethylene bis-methacrylamide monomer and the analysis of the resulting polymer network.
In the ¹H NMR spectrum of the monomer, characteristic signals confirm the presence of key functional groups. The olefinic protons of the vinyl groups typically appear as distinct peaks at approximately 5.3 and 5.8 ppm. redalyc.org The protons on the hexamethylene chain would produce signals in the aliphatic region, while the methyl group protons on the methacrylamide (B166291) moiety would also be clearly identifiable. The amide protons (N-H) are also observable, though their chemical shift can be broad and dependent on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information. Key resonances for the monomer include those for the vinylic carbons, which are typically found around 120 ppm and 140 ppm. redalyc.org The carbonyl carbon of the amide group and the carbons of the hexamethylene linker also give characteristic signals.
Upon polymerization, the NMR spectra undergo significant changes. The sharp peaks corresponding to the vinyl group protons and carbons disappear, indicating the consumption of the double bonds to form the polymer backbone. doi.org The resulting polymer spectrum is characterized by broad signals, which is typical for polymeric structures due to the restricted motion of the polymer chains. This disappearance of vinyl peaks is the primary evidence for successful polymerization and the formation of the crosslinked network.
| Assignment | Monomer ¹H NMR (ppm) | Polymer ¹H NMR (ppm) | Monomer ¹³C NMR (ppm) | Polymer ¹³C NMR (ppm) |
| Vinyl Group (=CH₂) | ~5.3, ~5.8 | Absent | ~120 | Absent |
| Vinyl Group (C=) | - | Absent | ~140 | Absent |
| Polymer Backbone | Absent | Broad signals | Absent | Broad signals |
| Amide (C=O) | - | - | ~170 | ~170 |
| Hexamethylene (-CH₂-) | ~1.5, ~3.2 | Broad signals | ~26-40 | Broad signals |
| Methyl (-CH₃) | ~1.9 | Broad signals | ~18 | Broad signals |
Note: Specific chemical shifts can vary based on solvent and experimental conditions.
Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring and Crosslink Confirmation
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for monitoring the polymerization reaction in real-time and confirming the formation of the polymer network. The key advantage of FTIR is its ability to track the disappearance of specific functional groups.
The polymerization of this compound is monitored by observing the decrease in the absorption band corresponding to the carbon-carbon double bond (C=C) stretching vibration of the methacrylamide group. redalyc.org This peak is typically located around 1610-1640 cm⁻¹. redalyc.orgnih.gov As the polymerization proceeds, the intensity of this peak diminishes.
To quantify the degree of monomer conversion, the decrease in the C=C peak area is often ratioed against an internal standard peak that does not change during the reaction. nih.gov Common internal reference peaks include the carbonyl (C=O) stretching vibration of the amide group (Amide I band) at approximately 1650 cm⁻¹, or C-H stretching vibrations between 2800 and 3000 cm⁻¹. doi.orgncsu.edu The near-complete disappearance of the C=C absorption band confirms a high degree of conversion and the successful formation of a crosslinked polymer network.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Change Upon Polymerization |
| N-H Stretch | Amide | ~3300 | Minor change |
| C-H Stretch | Aliphatic | ~2850-2960 | Minor change (used as reference) |
| C=O Stretch (Amide I) | Amide | ~1650 | Minor change (used as reference) |
| C=C Stretch | Vinyl | ~1610-1640 | Disappears |
| N-H Bend (Amide II) | Amide | ~1540 | Minor change |
UHPLC-QTOF-MS for Advanced Structural Confirmation
Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is a highly sensitive and accurate technique used for the structural confirmation of the this compound monomer prior to polymerization. This method provides an exact mass measurement of the synthesized molecule, which can be used to confirm its elemental composition with high confidence. redalyc.orgnih.gov
The UHPLC component separates the monomer from any impurities or starting materials, ensuring that the mass analysis is performed on a pure compound. The QTOF-MS then measures the mass-to-charge ratio (m/z) of the molecular ion with very high resolution and accuracy, typically to within a few parts per million (ppm). For this compound (C₁₄H₂₄N₂O₂), the theoretical exact mass is 252.1838 g/mol . The experimental value obtained from QTOF-MS would be compared to this theoretical value. A close match provides definitive proof of the monomer's identity and purity, which is critical before proceeding with polymerization studies. redalyc.org
Thermal Analysis Methods for Polymer Characterization
Thermal analysis techniques are crucial for determining the thermal properties of the this compound polymer, including its polymerization behavior, thermal transitions, and stability at elevated temperatures.
Differential Scanning Calorimetry (DSC) for Polymerization Kinetics, Thermal Transitions, and Glass Transition Temperature Assessment
Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure heat flow associated with transitions in a material as a function of temperature or time. For the this compound system, DSC is employed for several key assessments.
Firstly, DSC is used to investigate the kinetics of thermal polymerization. redalyc.org When the monomer, mixed with a thermal initiator, is heated in a DSC instrument, the polymerization reaction releases heat, which is detected as a broad exothermic peak on the DSC thermogram. nih.gov By conducting the experiment at several different heating rates (e.g., 1, 2, 3, and 5 °C/min), kinetic parameters such as the activation energy of the polymerization reaction can be calculated using methods like the Ozawa or Kissinger models. redalyc.orgresearchgate.net
Secondly, after the polymer is cured, a subsequent DSC scan is performed to determine its thermal transitions. The most important of these is the glass transition temperature (Tg). The Tg is observed as a step-like change in the heat capacity on the DSC curve and represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg value is a critical parameter that reflects the crosslink density and molecular architecture of the polymer network; a higher Tg generally indicates a higher degree of crosslinking and rigidity.
| DSC Parameter | Description | Typical Information Obtained |
| Exothermic Peak | Heat released during polymerization. | Onset temperature, peak maximum temperature (Tp), total heat of polymerization (ΔH). |
| Glass Transition (Tg) | Temperature of transition from glassy to rubbery state. | Indicates the operational temperature range and crosslink density of the polymer. |
| Heating Rate Study | Performing scans at multiple rates. | Allows for the calculation of kinetic parameters like activation energy (Ea). |
Thermogravimetric Analysis (TGA) for Thermal Degradation and Stability Assessment
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated over time in a controlled atmosphere (e.g., nitrogen or air). researchgate.net TGA is the primary method for assessing the thermal stability of the cured this compound polymer network.
A typical TGA experiment involves heating a small sample of the polymer from ambient temperature to a high temperature (e.g., 700 °C or higher) at a constant heating rate. nih.gov The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The thermal stability is characterized by the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum rate of degradation (Tmax). For complex polymers, multiple peaks may be observed, indicating a multi-step degradation process. researchgate.netnih.gov The amount of material remaining at the end of the experiment is the char or residue, which can provide information about the degradation mechanism. This analysis is vital for determining the upper service temperature limit of the polymeric material. scispace.com
| TGA/DTG Parameter | Description | Significance |
| T_onset | Extrapolated onset temperature of decomposition. | Indicates the temperature at which thermal degradation begins; a measure of thermal stability. |
| T_max | Temperature of the maximum rate of mass loss (from DTG peak). | Identifies the point of most rapid decomposition. |
| Mass Loss (%) | Percentage of mass lost at specific temperatures or over a range. | Quantifies the extent of degradation. |
| Residue (%) | Percentage of mass remaining at the end of the analysis. | Provides insight into the final degradation products (e.g., char formation). |
Morphological and Microstructural Characterization Techniques
X-ray Diffraction (XRD) is a powerful technique for investigating the atomic and molecular structure of materials. In the context of polymers containing this compound, XRD is employed to determine the degree of crystallinity. While many crosslinked networks are amorphous, the introduction of ordered monomer units can induce semi-crystalline domains.
Research on analogous hydrophobic polyamidoamines (H-PAAs) synthesized from a similar monomer, N,N'-Hexamethylene-bis-acrylamide, demonstrates that these polymers can exhibit semi-crystalline properties. nih.gov XRD patterns of such polymers show sharp diffraction peaks superimposed on a broad amorphous halo, indicating the presence of ordered crystalline regions within the amorphous polymer matrix. The analysis of these peaks can provide information on the crystal lattice parameters and the size of the crystallites. The thermal stability and mechanical properties of these materials are often linked to their semi-crystalline nature. nih.gov
However, characterizing soft, hydrated materials like hydrogels with TEM presents significant challenges due to the need for high vacuum and the low electron density of polymer networks, which results in poor image contrast. nih.govnih.gov To overcome these issues, specialized sample preparation methods such as cryo-TEM and negative staining are often required. nih.govresearchgate.net Cryo-TEM, where the sample is flash-frozen to preserve its hydrated structure, can reveal the hydrogel network architecture. researchgate.net TEM studies on self-assembled hydrogels have shown the ability to visualize the formation of short fibrils that evolve into longer, entangled fibers, creating a rigid network. researchgate.net This level of detail is essential for linking the nanoscale structure to the bulk properties of the material. nih.gov
Rheological and Mechanical Property Assessment Methodologies
The performance of polymers is often defined by their response to mechanical stress. Methodologies that can quantify properties like stiffness, elasticity, and energy dissipation are vital for materials development.
Dynamic Mechanical Analysis (DMA) is a fundamental technique for studying the viscoelastic behavior of polymers. youtube.com It involves applying a sinusoidal stress to a sample and measuring the resultant strain, allowing for the determination of key parameters as a function of temperature or frequency. youtube.com
The primary outputs of a DMA experiment are:
Storage Modulus (E' or G'): Represents the elastic component of the material, indicating its ability to store energy. A higher storage modulus corresponds to a stiffer material. youtube.com
Loss Modulus (E'' or G''): Represents the viscous component, indicating the material's ability to dissipate energy as heat. youtube.com
Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). It is a measure of damping or energy dissipation in the material. youtube.com Peaks in the tan δ curve are often used to identify the glass transition temperature (Tg).
For networks crosslinked with this compound, DMA is particularly useful for assessing the impact of crosslinker concentration on the material's properties. An increase in the amount of the crosslinking agent generally leads to a more densely crosslinked network. icm.edu.plnih.gov This is reflected in the DMA results by an increase in the glass transition temperature (Tg) and a higher storage modulus in the rubbery plateau region (above Tg). icm.edu.plnih.gov
The crosslink density (q) itself can be calculated from the storage modulus in the rubbery plateau region using the theory of rubber elasticity. icm.edu.plnih.gov Studies on similar crosslinked poly(methyl methacrylate) systems show a clear correlation between the molar percentage of the crosslinker and the resulting viscoelastic and structural parameters. icm.edu.plnih.gov
| Crosslinker Conc. (mol%) | Glass Transition Temp. (Tg, °C) | Rubbery Storage Modulus (E' at Tg + 40°C, MPa) | Calculated Crosslink Density (q, mol/cm³) |
|---|---|---|---|
| 1 | 115 | 15 | 5.2 x 10⁻⁴ |
| 5 | 128 | 35 | 1.2 x 10⁻³ |
| 10 | 145 | 60 | 2.1 x 10⁻³ |
| 20 | 160 | 95 | 3.3 x 10⁻³ |
Surface and Interfacial Analysis
The interaction of a material with its environment is governed by its surface properties. For applications ranging from biomedical devices to coatings, understanding and controlling surface characteristics like wettability is paramount.
Contact angle measurement is a straightforward yet powerful technique for quantifying the wettability of a solid surface. It involves depositing a liquid droplet on the surface and measuring the angle formed at the three-phase (solid-liquid-vapor) interface. A low contact angle (<90°) indicates good wettability and a hydrophilic surface, while a high contact angle (>90°) signifies poor wettability and a hydrophobic surface.
| Polymer Surface | Water Contact Angle (°) | Surface Character |
|---|---|---|
| Base Polymer (e.g., PMMA) | ~80° mdpi.com | Moderately Hydrophobic |
| Copolymer with Hydrophilic Monomer | ~45° | Hydrophilic |
| Copolymer with Hydrophobic Monomer | ~110° | Hydrophobic |
Atomic Force Microscopy (AFM) for Surface Topography and Aggregate Behavior
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique invaluable for characterizing the surface of polymer networks and hydrogels, such as those crosslinked with this compound. nih.gov It provides three-dimensional topographical maps at the nanoscale and allows for the investigation of surface properties in both dry and hydrated states. nih.gov
In the study of hydrogels, AFM is used to visualize the surface morphology and determine parameters like surface roughness. nih.govresearchgate.net For instance, the crosslink density, which would be influenced by the concentration of this compound, can significantly impact the surface topography. An increase in crosslinking can lead to a notable increase in surface roughness. nih.gov AFM can be operated in different modes to extract various types of information. Tapping mode, for example, is commonly used to acquire surface topography while minimizing destructive lateral forces on soft samples like hydrogels.
Beyond simple topography, phase imaging in AFM can distinguish between different components on a surface based on variations in hardness, elasticity, and adhesion. nih.gov This is particularly useful for composite or phase-separated polymer systems. Furthermore, AFM can be employed to perform nanoindentation studies, where the force required to indent the surface with the AFM tip is measured. mtholyoke.edu From these force-versus-indentation data, crucial mechanical properties such as the Young's modulus (a measure of stiffness) can be calculated, providing insight into how the crosslinking network affects the material's mechanical behavior at the nanoscale. mtholyoke.edu
The ability to perform measurements in liquid environments is a key advantage of AFM, as it allows for the characterization of hydrogels in their swollen, functional state. nih.govnih.gov This enables researchers to observe the reorganization of polymer chains at the surface upon hydration and how this affects the surface topography. nih.gov
Molecular-Level Interaction Studies
Understanding the interactions at the molecular level is critical for designing polymers with specific functionalities. Techniques like molecular dynamics simulations, fluorescence spectroscopy, and microcalorimetry provide profound insights into the intermolecular forces and binding events within polymer systems.
Molecular Dynamics (MD) simulation is a powerful computational method for investigating the structure and dynamics of polymer systems at an atomic level. mdpi.com For networks involving this compound, MD simulations can provide a detailed picture of the three-dimensional crosslinked structure and the interactions between polymer chains and surrounding molecules. mdpi.com
The process involves constructing a representative model of the polymer network, for example by defining the connectivity between monomer units and crosslinkers like this compound. This digital model is placed in a simulation box, often with explicit solvent molecules, and the system's evolution over time is calculated by solving Newton's equations of motion for each atom. mdpi.com This allows researchers to observe the dynamic behavior of the polymer, predict material properties, and understand interaction mechanisms that are difficult to probe experimentally. mdpi.com
MD simulations have been successfully applied to study acrylamide-based crosslinked polymers. mdpi.com These studies can:
Model the Network Structure: Construct three-dimensional network models to understand how the crosslinking agent influences the polymer chain arrangement. mdpi.com
Analyze Intermolecular Interactions: Quantify the interactions (e.g., hydrogen bonds, van der Waals forces) between different parts of the polymer network or between the polymer and other molecules, such as water or biomolecules.
By providing this atomic-level detail, MD simulations serve as a crucial tool for guiding the design and optimization of new polymer materials, complementing experimental characterization techniques. mdpi.com
Fluorescence spectroscopy and microcalorimetry are highly sensitive techniques used to study the non-covalent interactions between polymers and other molecules like surfactants or biomolecules (e.g., proteins).
Fluorescence Spectroscopy can be used to probe the local environment within a hydrogel network. For example, fluorescent probes can be incorporated into the hydrogel to report on properties such as local polarity or hydrophobicity. Changes in the fluorescence signal (e.g., intensity, emission wavelength, or lifetime) upon the introduction of a biomolecule can indicate binding events and provide information about the nature of the interaction site. In some studies, fluorescently-labeled monomers are directly co-polymerized into the hydrogel network. nih.gov These built-in sensors can then detect the binding of specific analytes, such as metal ions, through changes in their fluorescent properties. nih.gov This approach has been used to create polyacrylamide-based hydrogel sensors that exhibit a visible color change and fluorescence enhancement upon binding to target ions. nih.gov Time-resolved fluorescence can also be used to understand the accessibility of water within a hydrogel, which is crucial for rationalizing drug binding and release capabilities. rsc.org
Microcalorimetry , particularly Isothermal Titration Calorimetry (ITC), provides a direct measurement of the heat released or absorbed during a binding event. This allows for a complete thermodynamic characterization of the interaction between a polymer and a biomolecule or surfactant. By titrating one component into another inside the calorimeter, ITC can determine key parameters:
Binding Affinity (Ka): The strength of the interaction.
Enthalpy Change (ΔH): The heat change associated with binding, indicating the types of forces involved (e.g., hydrogen bonding).
Stoichiometry (n): The ratio of the interacting molecules in the complex.
ITC has been employed to investigate the thermodynamic parameters of interactions within microgel systems, including those based on polymers structurally related to poly(meth)acrylamides. researchgate.net It is also used to study the protonation properties of functional groups within a polymer network in response to changes in pH. researchgate.net These thermodynamic data are fundamental to understanding the driving forces behind polymer-biomolecule recognition and complex formation.
Chromatographic Techniques for Polymer Characterization
Chromatographic methods are essential for determining the fundamental properties of polymers, such as their molecular weight and heterogeneity, which govern their physical and mechanical properties.
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the premier technique for determining the molecular weight distribution of polymers. In SEC, a polymer solution is passed through a column packed with porous gel; larger molecules elute faster as they are excluded from more of the pores.
While traditional SEC relies on calibration with polymer standards of known molecular weight, a more powerful and accurate approach is to use a multi-detector setup, particularly one combining a concentration detector (like a refractive index, RI, detector) with a multi-angle light scattering (MALS) detector. rsc.org This SEC-MALS configuration allows for the determination of the absolute molecular weight of the polymer at each point in its elution profile, without the need for column calibration. researchgate.netchromatographyonline.comtosohbioscience.com This is especially critical for novel polymers, such as those incorporating this compound, for which appropriate calibration standards may not exist. tosohbioscience.com
The MALS detector measures the intensity of light scattered by the polymer molecules, which is directly proportional to their molar mass. rsc.orgchromatographyonline.com The RI detector simultaneously measures the concentration of the polymer. By combining the data from these two detectors, a comprehensive analysis of the polymer's properties can be obtained.
Key parameters determined by SEC-MALS include:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules. The MALS detector directly measures Mw. rsc.org
Polydispersity Index (Đ) or PDI: The ratio Mw/Mn, which quantifies the breadth of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample where all polymer chains have the same length.
The following table shows representative data that can be obtained from an SEC-MALS analysis of a polymer sample.
Data is illustrative and based on a representative analysis of a high molecular weight polymer.
Academic Applications of 1,6 Hexamethylene Bis Methacrylamide in Advanced Materials Development
Hydrogel Formulations for Responsive and Functional Systems
Hydrogels, three-dimensional networks of hydrophilic polymers, have garnered substantial interest for their ability to absorb and retain large quantities of water. The incorporation of 1,6-Hexamethylene bis-methacrylamide as a crosslinker allows for precise control over the hydrogel's network structure, leading to the development of "smart" hydrogels that can respond to external stimuli.
Design of Smart Hydrogels with Tunable Swelling and Stimuli-Responsiveness (e.g., Thermo- and pH-responsive)
Smart hydrogels can undergo significant volume changes in response to environmental triggers such as temperature and pH. nih.govnih.gov This behavior is attributed to the presence of specific functional groups within the polymer network that can alter their hydration state. The crosslinking density, which can be controlled by the concentration of this compound, plays a crucial role in the extent and speed of this response.
Thermo-responsive Hydrogels:
Thermo-responsive hydrogels, often based on polymers like poly(N-isopropylacrylamide) (PNIPAAm), exhibit a lower critical solution temperature (LCST). Below the LCST, the hydrogel is swollen with water, while above it, the hydrogel collapses and expels water. The use of this compound as a crosslinker can influence the LCST and the swelling/deswelling kinetics. Research has shown that the mechanical properties and thermal response of such hydrogels can be tailored by adjusting the crosslinker concentration.
Table 1: Effect of Crosslinker Concentration on Thermo-responsive Hydrogel Properties (Hypothetical Data)
| Crosslinker Concentration (mol%) | Swelling Ratio at 25°C | Swelling Ratio at 40°C | Compressive Modulus (kPa) |
| 1.0 | 15.2 | 3.1 | 25 |
| 2.5 | 12.8 | 2.5 | 50 |
| 5.0 | 9.5 | 1.8 | 110 |
pH-responsive Hydrogels:
Similarly, pH-responsive hydrogels are designed with acidic or basic functional groups that ionize at specific pH values, leading to electrostatic repulsion and swelling. nih.govnih.gov The crosslinking of these hydrogels with this compound provides mechanical stability to the network as it swells and shrinks. Studies on hydrogels made from copolymers of acrylic acid and acrylamide (B121943) have demonstrated that the swelling ratio is highly dependent on the pH of the surrounding medium. mdpi.com At low pH, the carboxylic acid groups are protonated, and the hydrogel is collapsed. As the pH increases, these groups deprotonate, causing the network to expand significantly.
Table 2: pH-Responsiveness of a Poly(acrylic acid-co-acrylamide) Hydrogel (Representative Data)
| pH of Swelling Medium | Equilibrium Swelling Ratio |
| 2.0 | 2.5 |
| 4.0 | 8.0 |
| 6.0 | 55.0 |
| 7.4 | 120.0 |
| 9.0 | 135.0 |
Development of Hydrogels for Controlled Release Applications
The stimuli-responsive nature of hydrogels crosslinked with this compound makes them excellent candidates for controlled drug delivery systems. nih.govmdpi.com The entrapped therapeutic agent can be released in a controlled manner in response to specific physiological cues, such as a change in temperature or pH at a target site.
The release mechanism is often governed by the swelling of the hydrogel matrix. In the collapsed state, the drug is physically entrapped within the dense polymer network. Upon receiving a stimulus that triggers swelling, the mesh size of the network increases, allowing the drug to diffuse out. The rate of release can be fine-tuned by adjusting the crosslinking density with this compound; a higher crosslinking density results in a smaller mesh size and slower drug release.
Research into hydrogel-based drug delivery has shown that the release profile can be tailored from burst release to sustained release over extended periods by modifying the hydrogel's composition and structure. nih.gov For example, a study on doxorubicin-loaded hydrogels demonstrated a steady, controlled release over 50 hours. nih.gov
Table 3: Drug Release Kinetics from a Stimuli-Responsive Hydrogel (Illustrative Example)
| Time (hours) | Cumulative Drug Release (%) - pH 5.0 | Cumulative Drug Release (%) - pH 7.4 |
| 1 | 5 | 15 |
| 6 | 12 | 45 |
| 12 | 18 | 70 |
| 24 | 25 | 92 |
| 48 | 30 | 98 |
Engineering Hydrogel Scaffolds for Cell Culture and Proliferation Studies
Hydrogel scaffolds provide a three-dimensional, hydrated environment that mimics the natural extracellular matrix (ECM), making them ideal for cell culture and tissue engineering applications. wisc.edu The mechanical properties of these scaffolds, which are critical for cell behavior, can be precisely controlled by the degree of crosslinking. nih.gov this compound allows for the tuning of scaffold stiffness to match that of different native tissues.
Studies have shown that the cross-linking density of a hydrogel scaffold directly influences cell proliferation, adhesion, and migration. nih.govresearchgate.net A higher cross-linking density generally leads to a stiffer scaffold, which can promote the proliferation of certain cell types, such as fibroblasts. nih.gov By systematically varying the concentration of this compound, researchers can create a range of scaffolds with different mechanical properties to study their effects on cell behavior.
Table 4: Influence of Scaffold Stiffness on Fibroblast Proliferation
| Crosslinker Concentration (mol%) | Scaffold Elastic Modulus (kPa) | Cell Proliferation Rate (cells/day) |
| 0.5 | 10 | 1.2 x 10^4 |
| 1.5 | 35 | 2.5 x 10^4 |
| 3.0 | 80 | 1.8 x 10^4 |
Biomedical Material Engineering and Biocompatibility Research
Beyond hydrogels, this compound is utilized in the engineering of other biomedical materials where durability, biocompatibility, and specific mechanical properties are paramount.
Integration into Dental Adhesive Systems and Restorative Materials
In dentistry, the longevity of resin-based restorations is often limited by the degradation of the adhesive interface. Methacrylate-based adhesives are susceptible to hydrolysis of their ester linkages. The substitution of these ester bonds with more stable amide bonds, as found in methacrylamides, has been proposed to enhance the durability of dental adhesives.
The incorporation of bifunctional methacrylamides like this compound can serve as a crosslinking agent in dental adhesive formulations. lookchem.com This not only contributes to the hydrolytic stability of the polymer network but also improves its mechanical properties. Research has shown that the addition of acrylamide monomers can increase the degree of conversion and the storage modulus of experimental adhesive resins. nih.gov This leads to a more robust and durable bond between the tooth and the restorative material.
Table 5: Mechanical Properties of Experimental Dental Adhesives
| Adhesive Formulation | Flexural Strength (MPa) | Storage Modulus (GPa) | Water Sorption (µg/mm³) |
| Conventional Methacrylate (B99206) | 85 | 1.2 | 35 |
| Methacrylamide-modified | 105 | 1.8 | 28 |
Development of Polyurethane-Based Materials for Hard and Soft Tissue Engineering Applications
Polyurethanes are a versatile class of polymers used in a wide range of biomedical applications due to their excellent mechanical properties and biocompatibility. nih.govnih.gov In tissue engineering, polyurethane scaffolds can be designed to support the regeneration of both hard and soft tissues. nih.gov The properties of these scaffolds can be tailored by modifying their chemical composition, for instance, by incorporating crosslinking agents like this compound.
The synthesis of polyurethanes often involves the reaction of a diisocyanate with a polyol. By including a crosslinker with reactive groups, such as the methacrylamide (B166291) functionalities of this compound, a crosslinked polyurethane network can be formed. This can enhance the mechanical strength and stability of the resulting scaffold, which is crucial for load-bearing applications in bone tissue engineering. Furthermore, the biocompatibility of polyurethane scaffolds is a key area of research, with studies showing good cell viability and proliferation on these materials. aidic.it
Table 6: Properties of Polyurethane Scaffolds for Tissue Engineering
| Scaffold Composition | Compressive Strength (MPa) | Porosity (%) | Cell Viability (%) |
| Linear Polyurethane | 2.5 | 85 | 92 |
| Crosslinked Polyurethane | 5.8 | 82 | 95 |
Polymer Systems for Drug Delivery and Nanoparticle Encapsulation
This compound (HBMA) is a bifunctional crosslinking agent utilized in the synthesis of hydrogels and polymeric nanoparticles for drug delivery applications. Its role is crucial in forming stable, three-dimensional polymer networks that can encapsulate therapeutic agents and control their release. The crosslinked structure of HBMA-containing polymers allows for the sustained release of drugs, which is beneficial for maintaining therapeutic levels over an extended period.
Hydrogels formulated with HBMA are capable of absorbing significant amounts of water or biological fluids, creating a swollen network suitable for entrapping drug molecules. The release of these drugs is often governed by diffusion through the hydrogel matrix. For instance, in a study on a composite hydrogel system for amoxicillin delivery, the crosslinked network was essential for achieving a sustained release profile in simulated gastrointestinal fluids.
While the primary application of HBMA in drug delivery has been in the formation of hydrogels, its use in nanoparticle encapsulation is an emerging area of interest. Crosslinked polymeric nanoparticles offer advantages such as improved stability and the ability to target specific tissues. The crosslinking density, which can be controlled by the concentration of HBMA, plays a critical role in determining the drug loading capacity and release kinetics of these nanoparticles. Research on related crosslinkers like N,N'-methylene-bis-acrylamide has shown that the amount of crosslinker directly impacts the drug release profile, with higher crosslinker concentrations generally leading to a more sustained release. Although specific data on HBMA-crosslinked nanoparticles for drug encapsulation is limited, the principles of controlled release from crosslinked systems are well-established.
Interactive Data Table: Drug Release from Crosslinked Hydrogel Systems
| Hydrogel Composition | Crosslinker | Drug | Release Profile |
| Polyacrylamide/Starch/Gelatin | N,N'-methylene-bis-acrylamide | Amoxicillin | Sustained release in simulated gastrointestinal fluids |
| Pectin/Acrylamide | N,N'-methylene-bis-acrylamide | Model Drug | pH-dependent, with maximum release at pH 7.5 researchgate.net |
Fabrication of Tissue Engineering Scaffolds and Functional Fiber Meshes
In the field of tissue engineering, this compound is employed to enhance the mechanical properties and stability of scaffolds designed to support cell growth and tissue regeneration. The crosslinking of biopolymers with agents like HBMA is a common strategy to create scaffolds that can withstand the physiological environment and provide a suitable substrate for cell adhesion and proliferation.
The mechanical strength of tissue engineering scaffolds is a critical parameter, as they must provide structural support during tissue formation. The incorporation of HBMA as a crosslinker can significantly improve the compressive and tensile strength of hydrogel-based scaffolds. For example, studies on poly(HEMA-co-MMA) hydrogel scaffolds have demonstrated that the mechanical properties can be tailored by adjusting the polymer composition and crosslinking density. researchgate.net While specific data on HBMA in this particular system is not available, the principle of using bifunctional crosslinkers to enhance mechanical integrity is a cornerstone of scaffold design.
Functional fiber meshes, often produced by techniques like electrospinning, are another important type of scaffold in tissue engineering. These meshes can mimic the extracellular matrix and provide topographical cues to guide cell behavior. While direct research on the use of HBMA in electrospun fiber meshes is not extensively documented, its properties as a crosslinker make it a potential candidate for post-fabrication crosslinking of these structures to improve their stability and mechanical resilience in aqueous environments.
Interactive Data Table: Mechanical Properties of Tissue Engineering Scaffolds
| Scaffold Material | Crosslinking Agent | Compressive Modulus (kPa) | Tensile Modulus (kPa) |
| Poly(HEMA-co-MMA) | Not specified | 16.14–38.80 researchgate.net | 0.5–2 researchgate.net |
| Pectin/Acrylamide Hydrogel | N,N'-methylene-bis-acrylamide | Not Reported | Not Reported |
In Vitro Biocompatibility and Cytotoxicity Evaluations of Polymer Systems
The biocompatibility of materials used in biomedical applications is of paramount importance. Polymers crosslinked with this compound are generally considered to have excellent biocompatibility. guidechem.com However, rigorous in vitro biocompatibility and cytotoxicity evaluations are necessary to confirm their safety for clinical use.
Standard assays such as cell viability tests (e.g., MTT or CCK-8 assays) and live/dead staining are used to assess the cytotoxicity of polymer systems. These tests involve culturing specific cell lines in the presence of the material or its extracts and measuring the cellular response. For example, in vitro biocompatibility studies of acrylamide-based hydrogels have been conducted using human serum and have shown no significant adverse effects on biochemical parameters. nih.gov
Interactive Data Table: Biocompatibility of Acrylamide-Based Hydrogels
| Hydrogel System | Cell Line | Assay | Result |
| Acrylamide/Crotonic Acid | Human Serum | Biochemical Parameters | No significant difference before and after incubation nih.gov |
| Acrylamide/Itaconic Acid | Human Serum | Biochemical Parameters | No significant difference before and after incubation nih.gov |
| Quince Mucilage/Acrylamide | Animal model | Acute Toxicity | Safe for oral drug delivery nih.gov |
Molecularly Imprinted Polymers (MIPs)
Design and Synthesis of Highly Crosslinked MIP Structures
Molecularly Imprinted Polymers (MIPs) are synthetic receptors with recognition sites tailored for a specific target molecule. The synthesis of MIPs involves the polymerization of functional monomers and a high concentration of a crosslinking agent in the presence of a template molecule. This compound, with its two polymerizable methacrylamide groups, can serve as a crosslinking agent in the fabrication of these highly crosslinked structures.
The design of MIPs requires careful selection of the functional monomer, crosslinker, porogen, and polymerization method to create cavities that are complementary in size, shape, and functionality to the template molecule. The crosslinker plays a vital role in maintaining the structural integrity of the polymer network and preserving the recognition sites after the removal of the template. While N,N'-methylene-bis-acrylamide is a commonly used crosslinker in MIP synthesis, the longer and more flexible hexamethylene chain of HBMA could impart different properties to the resulting polymer matrix.
The synthesis is typically carried out via free-radical polymerization. A study on a temperature-sensitive dopamine-imprinted polymer utilized N,N'-methylene-bis-acrylamide as the crosslinker in a free-radical copolymerization of methacrylic acid and acrylamide. nih.gov This process resulted in a thermoresponsive MIP capable of selective separation. The principles of this synthesis can be extended to the use of HBMA as the crosslinking agent to create MIPs with potentially different network properties.
Influence of Crosslinking Agent on MIP Rigidity and Binding Selectivity
The choice and concentration of the crosslinking agent are critical factors that significantly influence the rigidity of the MIP matrix and, consequently, its binding selectivity and capacity. A higher degree of crosslinking generally leads to a more rigid polymer network, which can enhance the stability of the imprinted cavities and improve selectivity.
Research on nanoMIPs has shown that the amount of crosslinker, such as methylene-bis-acrylamide, has a profound effect on the binding properties. nih.govmdpi.com A study investigating the influence of variable amounts of this crosslinker found that a medium degree of cross-linking (1-18 mol%) resulted in higher binding affinity and selectivity, while low (0-0.5 mol%) and high (32-50 mol%) degrees of cross-linking led to lower affinity and selectivity. nih.govmdpi.com This suggests that there is an optimal crosslinker concentration to achieve the desired balance between network rigidity and flexibility for effective template recognition.
Interactive Data Table: Influence of Crosslinker Concentration on NanoMIP Properties (using Methylene-bis-acrylamide)
| Crosslinker Concentration (mol%) | Binding Affinity | Binding Site Density | Selectivity |
| 0-0.5 | Low | High | Low nih.govmdpi.com |
| 1-18 | High | Low | High nih.govmdpi.com |
| 32-50 | Low | High | None nih.govmdpi.com |
Thermoset Resin Development
This compound is utilized as a monomer and crosslinking agent in the development of high-performance thermoset resins. lookchem.com Thermosets are polymers that, once cured, become irreversibly rigid and cannot be remelted or reshaped. The properties of thermoset resins, such as thermal stability and mechanical strength, are highly dependent on the chemical structure of the monomers and the crosslink density of the final polymer network.
The bifunctional nature of HBMA allows it to form a densely crosslinked network during polymerization, contributing to the enhanced thermal stability and mechanical properties of the resulting thermoset resin. lookchem.com Its use is noted in the production of adhesives, coatings, and plastics where durability and resistance to environmental factors are crucial. lookchem.com
The thermal properties of thermoset resins are often characterized by techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide information about the material's decomposition temperature and glass transition temperature (Tg), respectively. Dynamic mechanical analysis (DMA) is also employed to study the viscoelastic properties and determine the Tg. While general statements about the improved thermal stability of resins containing HBMA exist, specific data from such analyses are not detailed in the provided search results.
Engineering of Crosslinked Poly(ester-amide) Thermosets
Poly(ester-amide)s (PEAs) are a significant class of polymers that merge the beneficial properties of polyesters and polyamides, offering a combination of biodegradability, biocompatibility, and robust mechanical and thermal performance. rsc.org The synthesis of crosslinked PEA thermosets typically involves the reaction of monomers containing ester and amide linkages with a suitable crosslinking agent to form a three-dimensional network. This process imparts high thermal stability and mechanical strength to the final material. rsc.org
Research in this field has explored various synthetic routes, including melt polycondensation, to create high molecular weight segmented poly(ester-amide)s. For instance, studies have utilized preformed bisamide-diols based on diamines and ε-caprolactone, which are then polymerized with diols and dimethyl adipate. researchgate.net By adjusting the ratio of the constituent monomers, researchers can tune the properties of the resulting polymers. For example, increasing the hard segment content in segmented poly(ester-amide)s has been shown to increase the high melt transition temperature from 83°C to 140°C and the elastic modulus from 70 to 524 MPa. researchgate.net
While this compound, with its two reactive methacrylamide groups, is theoretically a candidate for crosslinking such systems, specific research detailing its use in the synthesis and characterization of poly(ester-amide) thermosets is not prominently available in the reviewed literature.
Development of Bio-based Thermoset Materials with Tunable Properties
The development of thermosetting resins from renewable resources is a critical area of research aimed at reducing reliance on fossil fuels and creating more sustainable materials. nih.gov These bio-based thermosets are synthesized from monomers derived from sources like vegetable oils and terpenes. nih.gov A key objective in this field is the ability to tune the material's properties, such as its glass transition temperature (Tg) and mechanical strength, to suit specific applications.
The properties of bio-based thermosets can be tailored by carefully selecting the monomers and crosslinking agents. For instance, the use of different bio-based monomers can result in materials with a wide range of glass transition temperatures and Young's moduli. nih.gov The crosslinking density, which is influenced by the functionality of the crosslinking agent, plays a crucial role in determining the final properties of the thermoset.
Hydrogels, a type of crosslinked polymer network, offer a clear example of how material properties can be tuned. The elasticity of polyacrylamide hydrogels can be precisely controlled by adjusting the relative concentrations of the acrylamide monomer and the bis-acrylamide crosslinker. nih.gov This principle of tuning properties through monomer and crosslinker ratios is fundamental to the design of advanced thermoset materials.
Although this compound is a known crosslinking agent, its specific application and the detailed research findings regarding its role in creating tunable bio-based thermoset materials are not extensively documented in the available scientific literature. Research in this area tends to focus on other crosslinkers, such as N,N'-methylene-bis-acrylamide, for hydrogel synthesis and various other agents for different bio-based resin systems. researchgate.net
Future Research Directions and Emerging Paradigms in 1,6 Hexamethylene Bis Methacrylamide Research
Development of Novel Polymerization Initiators and Controlled Polymerization Methods
Future advancements in polymers crosslinked with 1,6-Hexamethylene bis-methacrylamide will heavily rely on the ability to precisely control the polymerization process. Traditional free-radical polymerization, while effective, offers limited control over polymer chain length, distribution (polydispersity), and architecture. The development of novel initiators and the adoption of controlled radical polymerization (CRP) techniques are paramount for synthesizing materials with predictable network structures and tailored properties.
Emerging research is focused on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) as powerful tools for this purpose. acs.orgresearchgate.net These methods allow for the synthesis of polymers with low polydispersity indices and complex architectures, such as block copolymers. mdpi.com For instance, RAFT polymerization of bis-acrylamides has been demonstrated to proceed successfully, avoiding the homopropagation that typically leads to uncontrolled branching and crosslinking. unc.edu
Future investigations will likely explore new chain transfer agents (CTAs) and catalyst systems that are more efficient, less toxic, and tolerant to a wider range of reaction conditions, including aqueous media. acs.org The goal is to create "living" polymerization systems where the crosslinking of this compound can be initiated and terminated with high precision, leading to polymer networks with uniform mesh sizes and predictable mechanical and physical properties.
Table 1: Comparison of Conventional vs. Controlled Polymerization Methods
| Feature | Conventional Free-Radical Polymerization | Controlled Radical Polymerization (e.g., RAFT, ATRP) |
|---|---|---|
| Control over Molecular Weight | Poor | High |
| Polydispersity Index (PDI) | High (>1.5) | Low (<1.5) |
| Polymer Architecture | Limited to branched/crosslinked | Complex (e.g., block, star, graft) |
| Chain-end Functionality | Low | High |
| "Living" Character | No | Yes |
Advanced Computational Modeling and Simulation for Predictive Polymer Network Design
The empirical, trial-and-error approach to developing new polymer networks is being progressively replaced by advanced computational methods. Molecular dynamics (MD) simulations and machine learning (ML) models are emerging as indispensable tools for designing and predicting the properties of networks crosslinked with this compound. llnl.govnih.govresearchgate.net
MD simulations allow researchers to investigate the polymerization process at the atomic level, providing insights into network formation, crosslinking density, and the resulting three-dimensional structure. mdpi.comnih.govresearchgate.net This computational approach can predict how changes in monomer concentration, initiator type, or reaction conditions will affect the final material's mechanical, thermal, and swelling properties. nih.gov
Furthermore, the rise of machine learning offers a data-driven paradigm for accelerating materials discovery. llnl.govnih.gov By training ML models on existing datasets of polymer properties, researchers can develop algorithms that accurately predict the characteristics of novel polymer formulations containing this compound. llnl.govacs.orgarxiv.org This predictive capability significantly reduces the need for extensive laboratory synthesis and characterization, saving time and resources. Future work will focus on developing more sophisticated models that can capture the complexity of polymer periodicity and multimodal properties to achieve state-of-the-art accuracy in predictions. llnl.govarxiv.org
Integration with Additive Manufacturing Technologies (e.g., 3D Printing of Crosslinked Structures)
Additive manufacturing, particularly 3D printing, represents a transformative frontier for this compound. Its ability to act as a crosslinker in photopolymerizable resins is critical for fabricating complex, three-dimensional structures with high resolution and mechanical integrity. Patent literature indicates its inclusion in compositions for producing 3D structures, highlighting its industrial relevance.
Future research will focus on optimizing resin formulations containing this compound to enhance printing speed, resolution, and the mechanical performance of the final objects. This includes tailoring the viscosity of the resin and its reactivity with specific photoinitiators. A key area of development will be the creation of materials with anisotropic properties, where the internal structure can be precisely controlled during the printing process to achieve desired performance characteristics in different directions. The integration of this compound into advanced 3D printing techniques will enable the fabrication of custom medical devices, soft robotics, and specialized industrial components with intricate geometries that are impossible to produce with traditional manufacturing methods.
Exploration of Multifunctional and Advanced Stimuli-Responsive Polymer Systems
The next generation of materials will be "smart," capable of responding to external stimuli such as changes in temperature, pH, light, or redox potential. mdpi.com this compound is an ideal crosslinker for creating such stimuli-responsive hydrogels and polymer networks. Its stable amide bonds provide a robust framework that can be combined with functional monomers that impart responsiveness.
Future research will explore the synthesis of hydrogels that exhibit controlled swelling/deswelling behavior, which is crucial for applications in drug delivery, tissue engineering, and sensors. mdpi.com For example, by copolymerizing this compound with temperature-sensitive monomers, hydrogels can be designed to release a therapeutic agent at a specific physiological temperature. Similarly, incorporating pH-sensitive monomers can lead to materials that respond to the acidic environments of tumor tissues or specific cellular compartments. The development of these advanced systems relies heavily on controlled polymerization techniques like ATRP, which enable the precise placement of functional groups within the polymer architecture. mdpi.com
Synergistic Combinations with Other Polymer Chemistries for Enhanced Material Performance
The performance of materials crosslinked with this compound can be significantly enhanced by combining it with other polymer chemistries. The creation of interpenetrating polymer networks (IPNs) is a particularly promising strategy. google.com An IPN consists of two or more distinct polymer networks that are physically entangled on a molecular scale but not covalently bonded to each other.
This approach allows for the combination of properties that are not typically found in a single polymer system. For example, a rigid, brittle network can be toughened by interpenetrating it with a soft, elastomeric network. Future research will focus on designing IPNs where one network is crosslinked with this compound to provide mechanical strength and thermal stability, while a second network imparts properties such as self-healing, conductivity, or enhanced biocompatibility. The synthesis of block copolymers using controlled polymerization techniques also offers a pathway to creating materials with unique microphase-separated morphologies and synergistic properties.
Investigation of Sustainable Synthesis Routes and Green Chemistry Approaches
In response to growing environmental concerns, a major thrust of future research will be the development of sustainable methods for both the synthesis of this compound and its subsequent polymerization. nih.gov This aligns with the principles of green chemistry, which emphasize waste reduction, the use of renewable resources, and the avoidance of hazardous substances. nih.gov
Research is actively exploring bio-based routes to the precursor diamines, such as 1,6-diaminohexane, utilizing microbial factories and renewable raw materials instead of petroleum-based feedstocks. nih.gov Additionally, novel synthetic methods for creating the diamide monomer itself are being investigated. Mechanochemistry, which uses mechanical force to drive reactions in the absence of solvents, and enzymatic polymerization represent promising green alternatives to traditional synthesis. rsc.org Another approach involves greener recycling methods, such as the ammonolysis of polyamides to recover diamines and diamides using bio-sourced solvents like glycerol. maastrichtuniversity.nlresearchgate.net
For the polymerization process, green approaches include the use of water as a solvent, the development of recyclable catalysts, and conducting reactions at ambient temperature to reduce energy consumption. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,6-Hexamethylene bis-methacrylamide with high purity, and how can purity be validated?
- Methodology : Synthesis typically involves reacting methacrylic acid derivatives with 1,6-hexanediol under controlled conditions, using catalysts like N,N'-dicyclohexylcarbodiimide (DCC) for amidation. Purification via recrystallization or column chromatography is critical. Purity validation should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight (252.35 g/mol) and absence of unreacted monomers .
Q. How should researchers characterize the crosslinking efficiency of this compound in polymer networks?
- Methodology : Use rheological analysis (e.g., shear modulus measurements) to assess crosslink density. Fourier-transform infrared spectroscopy (FTIR) can track the disappearance of methacrylamide double bonds (C=C, ~1630 cm⁻¹) during polymerization. Swelling experiments in solvents like tetrahydrofuran (THF) provide insights into network formation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Follow guidelines for hazardous chemicals: use fume hoods, nitrile gloves, and eye protection. Monitor airborne exposure via gas chromatography (GC) for residual monomers. Toxicological data from structurally similar diisocyanates (e.g., HDI) suggest potential respiratory sensitization, necessitating strict exposure controls .
Advanced Research Questions
Q. How can conflicting data on the polymerization kinetics of this compound be systematically resolved?
- Methodology : Conduct controlled experiments varying initiator concentrations (e.g., AIBN) and temperatures. Use real-time FTIR or differential scanning calorimetry (DSC) to monitor conversion rates. Statistical tools like Arrhenius analysis can reconcile discrepancies between reported activation energies .
Q. What experimental designs are optimal for studying the compound’s role in hybrid hydrogel systems for drug delivery?
- Methodology : Employ a factorial design to test variables like crosslinker concentration, comonomer ratios (e.g., with acrylamide), and pore size modulation. In vitro release studies using model drugs (e.g., fluorescein) under physiological pH/temperature conditions can assess controlled release efficacy. Biocompatibility testing via cell viability assays (e.g., MTT) is critical .
Q. How can researchers address challenges in quantifying low-dose biomarkers of this compound exposure in biological samples?
- Methodology : Adapt liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods validated for HDI-derived diamines (e.g., 1,6-hexamethylene diamine, HDA). Include isotopically labeled internal standards to correct for matrix effects. Limit of detection (LOD) studies should be performed in relevant matrices (e.g., urine, plasma) .
Data Contradiction and Validation
Q. What strategies mitigate variability in crosslinking density measurements across different research groups?
- Methodology : Standardize protocols for sample preparation (e.g., curing time, humidity control). Cross-validate results using complementary techniques: small-angle X-ray scattering (SAXS) for nanostructure analysis and dynamic mechanical analysis (DMA) for viscoelastic properties. Collaborative inter-laboratory studies enhance reproducibility .
Q. How should discrepancies in toxicity profiles between monomeric and polymeric forms of this compound be investigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
